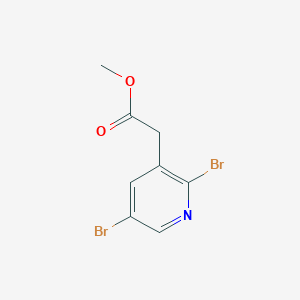

Methyl 2,5-dibromopyridine-3-acetate

Descripción

Methyl 2,5-dibromopyridine-3-acetate is a brominated pyridine derivative with an ester functional group. Its structure features a pyridine ring substituted with bromine atoms at the 2- and 5-positions and an acetate ester moiety at the 3-position. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows for further functionalization via hydrolysis or transesterification.

Propiedades

IUPAC Name |

methyl 2-(2,5-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)4-11-8(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBWAQTTWLFEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,5-dibromopyridine, which is then subjected to a reaction with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of Methyl 2,5-dibromopyridine-3-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,5-dibromopyridine-3-acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Palladium on carbon and hydrogen gas in ethanol or methanol.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups.

Reduction Products: Pyridine derivatives with hydrogen atoms replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Methyl 2,5-dibromopyridine-3-acetate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 2,5-dibromopyridine-3-acetate involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms at the 2 and 5 positions make the compound highly reactive in substitution and coupling reactions. The ester group at the 3 position can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

(a) Methyl Esters of Aromatic Acids

- Methyl Salicylate : A simple aromatic ester with anti-inflammatory properties. Unlike Methyl 2,5-dibromopyridine-3-acetate, it lacks bromine substituents and a nitrogen-containing heterocycle, resulting in lower molecular weight (152.15 g/mol vs. ~308.95 g/mol for the brominated compound) and distinct reactivity .

- Bardoxolone Methyl: A triterpenoid methyl ester with a fused cyclohexenone structure.

(b) Brominated Pyridine Derivatives

- 2,3-Dibromopropionic Acid Methyl Ester : Contains bromine but lacks a pyridine ring. The absence of aromatic nitrogen reduces its stability in acidic conditions compared to Methyl 2,5-dibromopyridine-3-acetate .

- Methyl 2,4-Dibromobenzoate : A brominated benzoate ester. The substitution pattern (2,4-dibromo vs. 2,5-dibromo) and benzene vs. pyridine ring alter electronic properties, affecting regioselectivity in nucleophilic substitution reactions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Methyl 2,5-dibromopyridine-3-acetate | ~308.95 | 95–100* | 280–300* | Moderate (DMSO, acetone) |

| Methyl Salicylate | 152.15 | -8.6 | 222 | High (ethanol, ether) |

| Bardoxolone Methyl | 516.63 | 230–235 | N/A | Low (lipophilic solvents) |

| 2,3-Dibromopropionic Acid Methyl Ester | 227.89 | ~25–30 | 210–215 | High (chloroform, ether) |

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Methyl 2,5-dibromopyridine-3-acetate is used in synthesizing kinase inhibitors, leveraging its pyridine core for target binding .

- Material Science: Its bromine atoms enhance flame retardancy in polymer composites, a property less pronounced in non-brominated esters like dimethyl fumarate .

Actividad Biológica

Methyl 2,5-dibromopyridine-3-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2,5-dibromopyridine-3-acetate features a pyridine ring substituted with two bromine atoms and an acetate group. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of dibromopyridines exhibit notable antimicrobial properties. Methyl 2,5-dibromopyridine-3-acetate has been investigated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 6.25 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings for other related compounds .

Anticancer Activity

The anticancer potential of methyl 2,5-dibromopyridine-3-acetate has been explored through various assays. Research indicates that it may disrupt protein-protein interactions critical for cancer cell survival:

- Mechanism of Action : The compound is believed to inhibit key proteins involved in cell proliferation and survival pathways. For example, it has shown promise in inducing apoptosis in cancer cells when combined with other therapeutic agents .

- Case Study : In a study involving ovarian cancer cells, methyl 2,5-dibromopyridine-3-acetate demonstrated significant cytotoxicity when used in conjunction with Bcl-xL-targeting siRNA. This combination therapy resulted in enhanced apoptosis rates compared to single-agent treatments .

The mechanism by which methyl 2,5-dibromopyridine-3-acetate exerts its biological effects can be attributed to its structural features:

- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic reactions, allowing the compound to interact with various biomolecules.

- Hydrolysis of Ester Group : The acetate moiety can undergo hydrolysis, releasing acetic acid and potentially altering local pH or affecting enzyme activity.

Comparison with Similar Compounds

Methyl 2,5-dibromopyridine-3-acetate can be compared to other dibromopyridine derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,5-dibromopyridine-3-acetate | Contains an ethyl group; used as a precursor | Moderate antimicrobial and anticancer activity |

| 2,5-Dichloropyridine-3-acetate | Contains chlorine instead of bromine | Different reactivity; generally lower activity |

| Methyl 3-bromopyridine-2-acetate | Only one bromine atom; less reactive | Limited biological activity |

The dual bromination and ester functionality in methyl 2,5-dibromopyridine-3-acetate confer distinct reactivity and versatility compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.